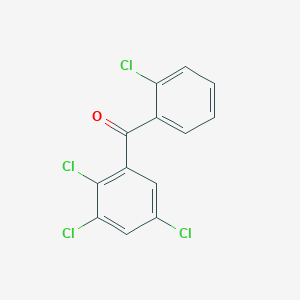
(2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone is an organic compound with the molecular formula C13H7Cl3O It is a type of benzophenone derivative, characterized by the presence of chlorinated phenyl groups attached to a central carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and a chlorinated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to room temperature to ensure optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced efficiency and scalability. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzophenone derivatives.
Reduction: (2-Chlorophenyl)(2,3,5-trichlorophenyl)methanol.
Oxidation: Corresponding carboxylic acids or quinones.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone involves interactions with various molecular targets. The compound’s chlorinated phenyl groups and carbonyl functionality allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-Amino-2’,5-dichlorobenzophenone)
Uniqueness
(2-Chlorophenyl)(2,3,5-trichlorophenyl)methanone is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
90019-36-6 |
|---|---|
Fórmula molecular |
C13H6Cl4O |
Peso molecular |
320.0 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-(2,3,5-trichlorophenyl)methanone |
InChI |
InChI=1S/C13H6Cl4O/c14-7-5-9(12(17)11(16)6-7)13(18)8-3-1-2-4-10(8)15/h1-6H |
Clave InChI |
FJZZZNBIHGFBAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



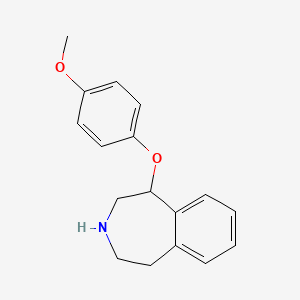

![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
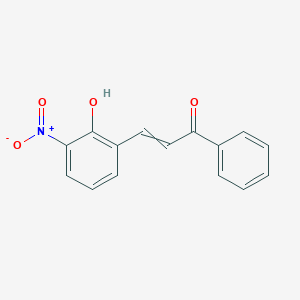
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
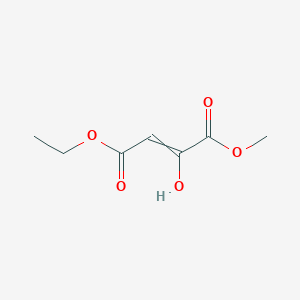
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
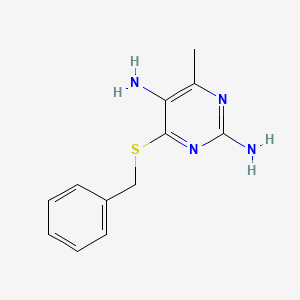

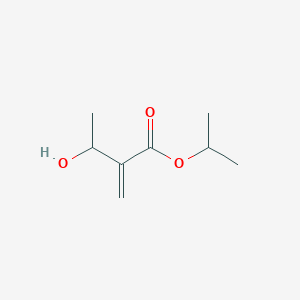

![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
